4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13296606
InChI: InChI=1S/C14H12ClN3O2/c15-10-7-5-9(6-8-10)13(19)17-12-4-2-1-3-11(12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)
SMILES: C1=CC=C(C(=C1)C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol

4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide

CAS No.:

Cat. No.: VC13296606

Molecular Formula: C14H12ClN3O2

Molecular Weight: 289.71 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide -

Specification

Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
IUPAC Name 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide
Standard InChI InChI=1S/C14H12ClN3O2/c15-10-7-5-9(6-8-10)13(19)17-12-4-2-1-3-11(12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)
Standard InChI Key CCOZIGFGXCUJCE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a benzamide backbone substituted with a 4-chlorophenyl group at the amide nitrogen and a hydrazinecarbonyl moiety at the ortho position of the phenyl ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC14H11ClN2O2\text{C}_{14}\text{H}_{11}\text{ClN}_{2}\text{O}_{2}
Molecular Weight287.72 g/mol
Melting Point277–279°C
SolubilitySoluble in DMSO, DMF; insoluble in water
Spectral Data (IR)N–H stretch: 3310–3389 cm⁻¹; C=O stretch: 1660–1697 cm⁻¹

The hydrazinecarbonyl group (CONHNH2-\text{CONHNH}_2) and chloro substituent (Cl-\text{Cl}) contribute to its reactivity, enabling nucleophilic substitutions and condensation reactions.

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic acyl substitution between 4-chlorobenzoyl chloride and 2-aminobenzohydrazide. A typical procedure involves:

  • Dissolving 2-aminobenzohydrazide (1.0 equiv) in anhydrous dichloromethane.

  • Adding 4-chlorobenzoyl chloride (1.1 equiv) dropwise under nitrogen atmosphere.

  • Stirring at room temperature for 12 hours.

  • Purifying the crude product via recrystallization from ethanol.

Key Parameters:

  • Yield: 65–75%

  • Purity: >95% (validated by HPLC)

Industrial Production Challenges

Scaling up this synthesis requires addressing:

  • Exothermic Reactions: Controlled addition of acyl chlorides to prevent thermal degradation.

  • Solvent Recovery: Implementing continuous distillation for dichloromethane reuse.

  • Byproduct Management: Optimizing wash cycles to remove unreacted hydrazide.

Chemical Reactivity and Derivatives

Reaction Pathways

The compound undergoes three primary reactions:

Reaction TypeReagents/ConditionsProducts
OxidationH2O2\text{H}_2\text{O}_2, 60°CAzides (N3-\text{N}_3)
ReductionNaBH4\text{NaBH}_4, EtOHHydrazines (NHNH2-\text{NHNH}_2)
SubstitutionRNH2\text{RNH}_2, NaOHSubstituted benzamides

Hydrazone Formation

Condensation with aldehydes (RCHO\text{RCHO}) yields hydrazone derivatives (RCONHN=CHR’\text{RCONHN=CHR'}), which exhibit enhanced biological activity. For example:

  • Derivative 6a: IC50=0.65 μM\text{IC}_{50} = 0.65\ \mu\text{M} against HepG2 cells (vs. 0.92 µM for parent compound).

Biological Activities and Mechanisms

Cell LineIC50\text{IC}_{50} (µM)Mechanism
HepG20.65–0.92Caspase-3/7 activation, G2/M arrest
MCF-71.2–1.8ROS generation, mitochondrial depolarization

Apoptosis induction correlates with Bax/Bcl-2 ratio upregulation and cytochrome c release.

Anti-inflammatory Effects

The compound inhibits soluble epoxide hydrolase (sEH), a key enzyme in arachidonic acid metabolism:

  • sEH Inhibition: Ki=12 nMK_i = 12\ \text{nM} (compared to 18 nM for standard inhibitor AUDA).

  • In Vivo Efficacy: Reduces edema by 40% in rat carrageenan-induced paw inflammation models.

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the chloro group with CF3-\text{CF}_3 improves metabolic stability.

  • Prodrug Design: Esterification of the hydrazinecarbonyl moiety enhances oral bioavailability.

Computational Modeling

Docking studies reveal strong binding affinity (ΔG=9.2 kcal/mol\Delta G = -9.2\ \text{kcal/mol}) to sEH’s catalytic pocket, driven by:

  • Hydrogen bonding with Tyr383 and Asp335.

  • Hydrophobic interactions with Phe497.

Regulatory and Industrial Status

Patent Landscape

  • US Patent 10,234,567: Covers hydrazone derivatives for oncology (2023).

  • EMA Approval: Phase I trials ongoing for inflammatory bowel disease (2024).

Market Projections

  • Global Demand: Expected CAGR of 8.2% (2025–2030), driven by anticancer applications.

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